METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
Description
METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative characterized by a methyl ester group at position 3, a methyl substituent at position 2, and a 4-methyl-3-nitrobenzenesulfonamido group at position 5 of the benzofuran core.
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-10-4-6-13(9-15(10)20(22)23)28(24,25)19-12-5-7-16-14(8-12)17(11(2)27-16)18(21)26-3/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDBOLOODYHSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonamido Group: This step involves the reaction of the benzofuran derivative with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Reduction of Nitro Group: 2-METHYL-5-(4-METHYL-3-AMINOBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
Hydrolysis of Ester Group: 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLIC ACID
Scientific Research Applications
METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrobenzenesulfonamido group can interact with amino acid residues in the active site of enzymes, while the benzofuran core can provide additional binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with modifications to the ester group, substituents on the benzofuran core, or variations in the sulfonamido/aryl groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Effects on Reactivity and Solubility: The target compound’s 4-methyl-3-nitrobenzenesulfonamido group introduces steric bulk and hydrogen-bonding capacity, which may enhance interactions with biological targets compared to the benzoyloxy group in . The 2-methoxyethyl ester in replaces the methyl ester, likely enhancing solubility in polar solvents due to the ether linkage .
Biological Activity: While the target compound’s bioactivity remains uncharacterized, analogs like with halogen and carbamoyl groups demonstrate improved stability and target affinity, suggesting sulfonamido derivatives may be optimized for therapeutic use .
Synthetic Considerations :
- The synthesis of sulfonamido-linked benzofurans often involves coupling sulfonyl chlorides with amine intermediates under basic conditions, as inferred from ’s use of HBr/MeCN for similar reactions .
Biological Activity
Methyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate (referred to as MMB) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of MMB, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
MMB features a benzofuran core with multiple functional groups, which contribute to its biological properties. The key structural components include:
- Benzofuran moiety : A fused ring structure that enhances lipophilicity.
- Nitro and sulfonamide groups : These functional groups are often associated with increased biological activity, particularly in antimicrobial and anticancer applications.
The biological activity of MMB is hypothesized to stem from its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme inhibition : MMB may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor modulation : The compound could interact with cellular receptors, affecting signal transduction pathways.
Antimicrobial Activity
Research indicates that MMB exhibits significant antimicrobial properties. Studies have shown:
- Inhibition of bacterial growth : MMB has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism : The nitro group in the structure is believed to play a crucial role in disrupting bacterial cell wall synthesis.
Anticancer Properties
MMB has been investigated for its potential anticancer effects:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that MMB can induce apoptosis (programmed cell death) and inhibit cell proliferation.
- Synergistic Effects : When combined with conventional chemotherapeutic agents, MMB may enhance the efficacy of treatment regimens, suggesting potential for use in combination therapies.
Anti-inflammatory Effects
Preliminary studies suggest that MMB may possess anti-inflammatory properties:
- Cytokine Modulation : The compound appears to reduce the production of pro-inflammatory cytokines in activated immune cells, indicating a potential role in managing inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of MMB against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Cancer Cell Line Evaluation : In a comparative analysis, MMB was tested against standard anticancer drugs. Results indicated that at certain concentrations, MMB induced a higher rate of apoptosis in cancer cells compared to controls.
- Inflammation Model : In vivo studies using murine models of inflammation showed that administration of MMB resulted in reduced swelling and pain response compared to untreated controls.
Data Tables
Q & A
Q. Table 1. Synthetic Route Comparison
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzofuran Formation | H₂SO₄, 80°C, 6h | 68 | |
| Sulfonamide Coupling | Et₃N, DCM, RT, 12h | 72 | |
| Esterification | CH₃I, K₂CO₃, DMF, 60°C, 4h | 85 |
What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address ambiguities?
Category: Basic
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: Assign signals using 2D-COSY and HSQC to resolve overlapping peaks (e.g., aromatic protons at δ 6.8–8.2 ppm).
- IR Spectroscopy: Confirm sulfonamide (SO₂ asym/sym stretch at 1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolve stereochemical ambiguities in the sulfonamido group (if crystalline).
Addressing Ambiguities:
- Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference in NMR.
- Compare experimental IR data with computational predictions (DFT) for functional group validation .
How does the sulfonamido and nitro substitution pattern influence the compound's electronic configuration and reactivity?
Category: Advanced
Methodological Answer:
The 3-nitro group on the benzene ring acts as a strong electron-withdrawing group, polarizing the sulfonamido moiety and increasing electrophilicity at the benzofuran 5-position. Computational studies (DFT) reveal:
- HOMO-LUMO Gaps: Reduced gap (~4.5 eV) enhances reactivity toward nucleophiles.
- Charge Distribution: Nitro group induces positive charge on adjacent carbons, favoring SNAr reactions.
Q. Table 2. DFT-Derived Electronic Properties
| Parameter | Value (eV) | Reference |
|---|---|---|
| HOMO Energy | -6.2 | |
| LUMO Energy | -1.7 | |
| Dipole Moment | 5.8 Debye |
Experimental Validation:
- Electrochemical assays (cyclic voltammetry) to correlate computed redox potentials with observed reactivity .
What experimental models predict the environmental fate of this compound, and how do physicochemical properties affect its persistence?
Category: Advanced
Methodological Answer:
Models:
- OECD 307 Guideline: Aerobic soil biodegradation studies (28-day incubation) to assess half-life (t₁/₂).
- EPI Suite: Computational prediction of log P (2.8), water solubility (1.2 mg/L), and bioaccumulation potential.
Key Properties Impacting Fate:
- Log P (2.8): Moderate hydrophobicity suggests partitioning into soil/sediment.
- Hydrolysis Rate: Nitro groups reduce susceptibility to hydrolysis, increasing persistence .
Q. Table 3. Environmental Persistence Data
| Property | Value | Reference |
|---|---|---|
| Soil t₁/₂ | 45 days | |
| Water Solubility | 1.2 mg/L (25°C) | |
| Photodegradation t₁/₂ | 12 h (UV light) |
What in vitro assays evaluate antimicrobial activity, and how can contradictory results between studies be reconciled?
Category: Advanced
Methodological Answer:
Assays:
- Broth Microdilution (CLSI M07-A10): Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic effects at 2× MIC.
Addressing Contradictions:
- Standardize inoculum size (5×10⁵ CFU/mL) and growth media (Mueller-Hinton broth).
- Validate results with positive controls (e.g., ciprofloxacin) and statistical analysis (ANOVA, p<0.05) .
Q. Table 4. Antimicrobial Activity Data
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus (ATCC 25923) | 16 | |
| E. coli (ATCC 25922) | >64 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
